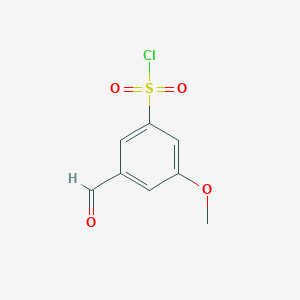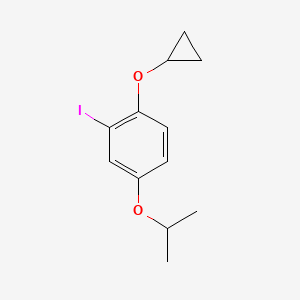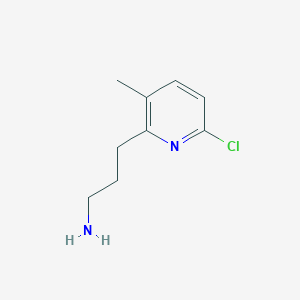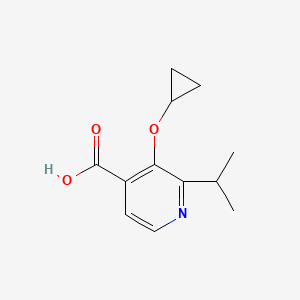
3-Formyl-5-methoxybenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of formyl and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-Formyl-5-methoxybenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-formyl-5-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
3-Formyl-5-methoxybenzenesulfonic acid+SOCl2→3-Formyl-5-methoxybenzenesulfonyl chloride+SO2+HCl
The reaction is carried out in an inert atmosphere, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products .
化学反応の分析
Types of Reactions
3-Formyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The major product is 3-carboxy-5-methoxybenzenesulfonyl chloride.
Reduction: The major product is 3-hydroxymethyl-5-methoxybenzenesulfonyl chloride.
科学的研究の応用
3-Formyl-5-methoxybenzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent for modifying biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3-formyl-5-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The formyl group can also participate in various chemical transformations, contributing to the compound’s versatility .
類似化合物との比較
Similar Compounds
3-Methoxybenzenesulfonyl chloride: Lacks the formyl group, making it less versatile in certain chemical reactions.
3-Formylbenzenesulfonyl chloride: Lacks the methoxy group, which affects its reactivity and applications.
5-Methoxybenzenesulfonyl chloride: Lacks the formyl group, limiting its use in specific synthetic routes.
Uniqueness
3-Formyl-5-methoxybenzenesulfonyl chloride is unique due to the presence of both formyl and methoxy groups on the benzene ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. Its ability to undergo both nucleophilic substitution and electrophilic aromatic substitution reactions makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H7ClO4S |
|---|---|
分子量 |
234.66 g/mol |
IUPAC名 |
3-formyl-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO4S/c1-13-7-2-6(5-10)3-8(4-7)14(9,11)12/h2-5H,1H3 |
InChIキー |
HHWFGJMGHAPMAN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















